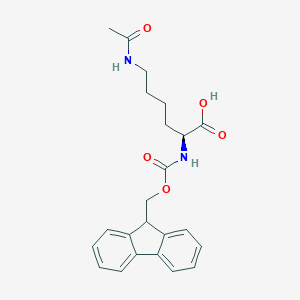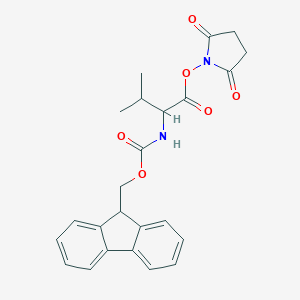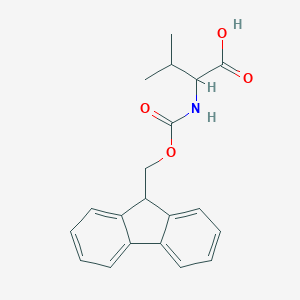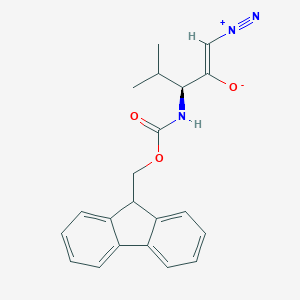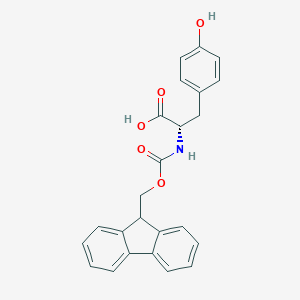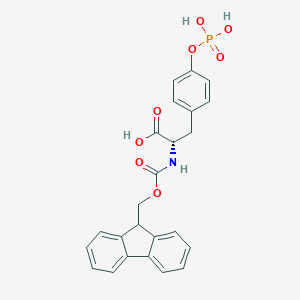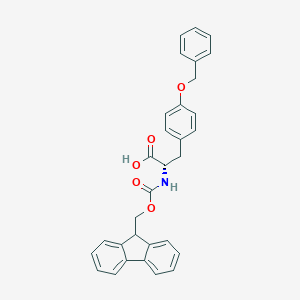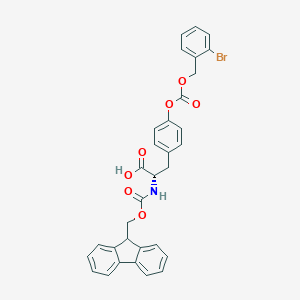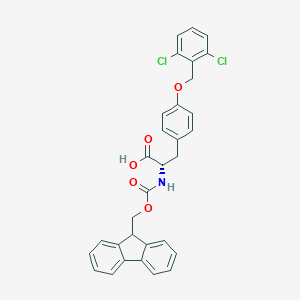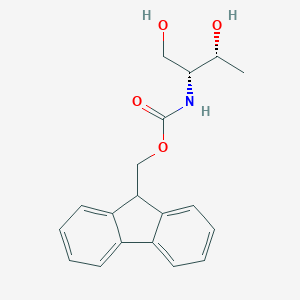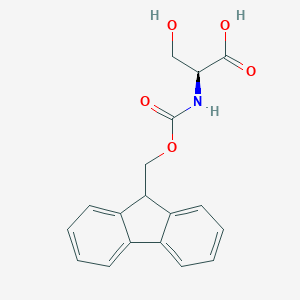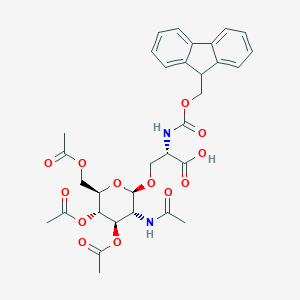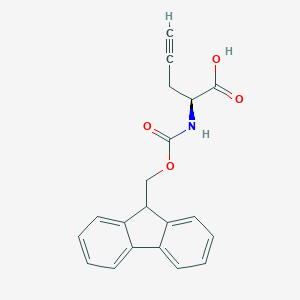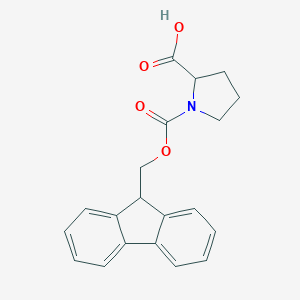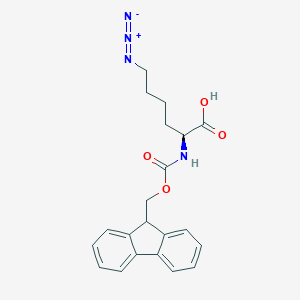
Fmoc-L-アゾリルリシン
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394,42 g/mole. The purity is usually 95%.
The exact mass of the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチド合成
Fmoc-L-アゾリルリシンはペプチド合成に使用されます . 側鎖アゾ基はピペリジンおよびTFAに対して安定ですが、チオールによる還元によって固相または溶液中で容易にアミンに変換できます .
クリックケミストリー
この化合物は、Fmoc SPPSによるクリックケミストリーに役立つツールです . クリックケミストリーは、その効率性、幅広い適用性、反応のクリーンさと信頼性によって特徴付けられる化学合成の一種です。
分岐ペプチドの合成
Fmoc-L-アゾリルリシンは、分岐ペプチドの合成に使用されます . 分岐ペプチドは、治療剤やタンパク質-タンパク質相互作用の研究など、さまざまな用途があります。
側鎖修飾ペプチドの合成
この化合物は、側鎖修飾ペプチドの合成にも使用されます . 側鎖修飾はペプチドの特性を変更し、特定の用途に適したものにすることができます。
環状ペプチドの合成
Fmoc-L-アゾリルリシンは、環状ペプチドの合成に使用されます . 環状ペプチドは、治療剤やタンパク質-タンパク質相互作用の研究など、さまざまな用途があります。
ヒドロゲルの構築
近年、Fmoc-L-アゾリルリシンを含む、いくつかのフルオレニルメトキシカルボニル(Fmoc)官能化アミノ酸およびペプチドが、ヒドロゲルの構築に使用されてきました . これらのヒドロゲルは、薬物送達や組織工学など、幅広い用途があります。
pH制御両手性ゲル化
Fmoc-L-アゾリルリシンは、pH制御両手性ゲル化を示します . つまり、これは異なるpH値でヒドロゲルとオルガノゲルの両方を作成できます。これは、ゲル化剤の中で重要です。
ドラッグキャリア
Fmoc-L-アゾリルリシンは、ドラッグキャリアとして使用されてきました . ゲルを形成する能力により、この用途に適しており、薬物はゲルに組み込まれ、制御された方法で放出されます。
作用機序
Fmoc-L-azidolysine, also known as Fmoc-Lys(N3)-OH, Fmoc-L-Lys(N3)-OH, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, is a compound with a wide range of applications in peptide and protein chemistry .
Target of Action
The primary targets of Fmoc-L-azidolysine are proteins and peptides. It is used in the synthesis of branched, side-chain modified, and cyclic peptides .
Mode of Action
Fmoc-L-azidolysine interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS). The side-chain azido group is stable to both piperidine and TFA, but can be readily converted to an amine on the solid phase or in solution by reduction with thiols or phosphines .
Biochemical Pathways
Fmoc-L-azidolysine is involved in the CuI-catalyzed Huisgen 1.3-dipolar cycloaddition reaction of azides and alkynes, which leads to the formation of 1,4-disubstituted 1,2,3-triazoles . This reaction has found a plethora of applications in peptide and protein chemistry because 1,2,3-triazoles present a motif with structural and electronic characteristics similar to those of the peptide bond .
Pharmacokinetics
Its bioavailability is likely influenced by its chemical properties, including its stability to piperidine and tfa, and its ability to be converted to an amine .
Result of Action
The result of Fmoc-L-azidolysine’s action is the synthesis of branched, side-chain modified, and cyclic peptides. These peptides have a wide range of applications in biochemical research and drug development .
Action Environment
The action of Fmoc-L-azidolysine is influenced by environmental factors such as temperature and pH. It is stable at a temperature of 15-25°C . The presence of piperidine and TFA, as well as the use of reducing agents such as thiols or phosphines, can also influence its action .
特性
IUPAC Name |
(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRFTUILPGJJIO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648864 | |
| Record name | 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159610-89-6 | |
| Record name | 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-6-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fmoc-Lys(N3)-OH contribute to the study of metal-binding peptides?
A1: Fmoc-Lys(N3)-OH serves as a crucial building block in the synthesis of peptides with tailored metal-binding properties. The azide group within Fmoc-Lys(N3)-OH enables its conjugation with other molecules via "click chemistry." In the referenced study [], Fmoc-Lys(N3)-OH reacts with 2-ethynylpyridine through a copper-catalyzed azide-alkyne cycloaddition, generating a novel non-natural amino acid, Lys(PYRIT). This modified amino acid incorporates into peptides during solid-phase synthesis and offers a site for divalent metal ion coordination due to its PYRIdinyl/Triazolyl side-chain. This approach facilitates the investigation of metal-binding in peptides, potentially relevant to understanding biological processes and developing new biomaterials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


